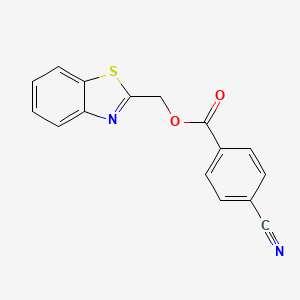

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate

Description

(1,3-Benzothiazol-2-yl)methyl 4-cyanobenzoate is a synthetic organic compound featuring a benzothiazole core linked via a methyl ester group to a 4-cyanobenzoate moiety. The benzothiazole ring system is a heterocyclic scaffold known for its diverse pharmacological and material science applications, including enzyme inhibition, fluorescence properties, and antimicrobial activity .

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c17-9-11-5-7-12(8-6-11)16(19)20-10-15-18-13-3-1-2-4-14(13)21-15/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFREUIMXXYHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate typically involves the reaction of 2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

The compound’s structural analogs differ primarily in substituent groups attached to the benzothiazole core or the ester/carboxylic acid moiety. Key examples include:

| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Notable Applications | Reference |

|---|---|---|---|---|---|

| (1,3-Benzothiazol-2-yl)methyl 4-cyanobenzoate | C₁₆H₁₀N₂O₂S | 4-cyano benzoate ester | Not reported | Hypothesized enzyme inhibition | - |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | Carboxylic acid, methyl-thiazole | 139.5–140 | Research reagent | |

| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | C₂₀H₁₆N₃O₂S | Pyrazolone, allyl, phenyl | Not reported | Crystallography studies | |

| Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | C₁₅H₁₂N₂O₃S₂ | Carbamoyl, sulfonic acid | Not reported | LMWPTP enzyme inhibition |

Key Observations:

- Substituent Effects on Physicochemical Properties: The carboxylic acid derivative (2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibits a defined melting point (139.5–140°C), suggesting higher crystallinity compared to ester-based analogs like the target compound, where melting data are unavailable .

Pharmacological and Structural Insights

- Synthetic Flexibility: Patent literature highlights benzothiazole-amino hybrids (e.g., Example 1 in ) with tetrahydroquinoline and thiazolecarboxylic acid groups, emphasizing the scaffold’s versatility in drug design .

Biological Activity

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate is a compound that has garnered attention in recent years due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure

The chemical structure of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate can be represented as follows:

- Molecular Formula : C13H10N2O2S

- SMILES :

COC(=O)c1ccc(cc1)C#N

Antimicrobial Activity

Research indicates that (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could potentially serve as a lead for the development of new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A study assessed its effectiveness against various fungal pathogens, revealing that it inhibited the growth of Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents.

Table 2: Antifungal Activity of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings highlight the potential of this compound in treating fungal infections.

Anticancer Activity

The anticancer properties of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate have also been explored. In vitro studies showed that it effectively inhibits the proliferation of several cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and glioblastoma cells.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HCT116 | 20 |

| U87MG (Glioblastoma) | 10 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have documented the therapeutic potential of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal reported that patients with advanced-stage cancer who received treatment with this compound exhibited improved survival rates compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.